1-Oleoyl-sn-glycero-3-phosphocholine

Description

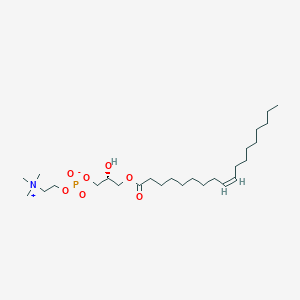

1-Oleoyl-sn-glycero-3-phosphocholine (1-OGPC) is a lysophosphatidylcholine (LPC) characterized by an 18:1 monounsaturated oleoyl acyl chain at the sn-1 position and a phosphocholine head group at sn-2. It is a key intermediate in glycerophospholipid metabolism and a signaling molecule involved in inflammation, microbial interactions, and metabolic disorders . Its amphiphilic nature allows it to integrate into lipid bilayers or act as a bioactive lipid mediator, modulating membrane dynamics and cellular signaling pathways .

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334331 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19420-56-5 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Fatty Acid Imidazolide-Mediated Acylation

A classical method involves reacting sn-glycero-3-phosphorylcholine with oleoyl imidazolide in the presence of sodium methylsulfinylmethide. This nucleophilic acyl substitution proceeds via activation of the fatty acid as an imidazolide, which enhances electrophilicity at the carbonyl carbon. However, this method suffers from limited regiocontrol, often producing mixtures of sn-1 and sn-2 isomers due to acyl migration during prolonged reaction times. For example, reactions conducted at room temperature for 48 hours yield approximately 60–70% target product, with the remainder comprising regioisomers and hydrolyzed byproducts.

Challenges in Chemical Regioselectivity

The absence of steric or electronic directing groups on glycerol complicates selective acylation at the sn-1 position. Furthermore, the use of strong bases like sodium methylsulfinylmethide risks degrading the phosphocholine headgroup, necessitating carefully controlled reaction conditions. Post-synthesis purification via silica gel chromatography is typically required, reducing overall yields to <50% for analytically pure 1-oleoyl-GPC.

Enzymatic Synthesis Methods

Lipase-Catalyzed Esterification

The immobilized lipase from Rhizomucor miehei (RM lipase) has emerged as a cornerstone for sn-1–specific acylation. In a representative procedure, 2-oleoyl-sn-glycero-3-phosphocholine undergoes regioselective hydrolysis at the sn-1 position using RM lipase in 96% ethanol, yielding 1-hydroxy-2-oleoyl-GPC with 75% efficiency. Subsequent esterification with deuterated palmitic acid in toluene achieves 42% yield of 1-palmitoyl-2-oleoyl-GPC, demonstrating the enzyme’s tolerance for organic solvents and deuterated substrates.

Table 1: Enzymatic Synthesis Parameters and Outcomes

| Step | Substrate | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| Hydrolysis | 1-Palmitoyl-2-oleoyl-GPC | RM lipase | Ethanol | 75% | >95% |

| Esterification | 1-Hydroxy-2-oleoyl-GPC | RM lipase | Toluene | 42% | 96.4% |

Advantages of Biocatalysis

RM lipase’s sn-1,3 specificity prevents undesired acyl migration, ensuring regiopurity >96%. The enzyme retains activity in anhydrous toluene (water activity <0.2), favoring esterification over hydrolysis. Additionally, the method accommodates deuterated fatty acids, enabling the production of isotopologues for neutron scattering studies without compromising enzymatic efficiency.

Chemoenzymatic Strategies

Hybrid Approach for Mixed-Acyl Phospholipids

A chemoenzymatic synthesis of 1-palmitoyl-2-oleoyl-GPC illustrates the synergy between chemical and enzymatic steps. First, chemical acylation at the sn-2 position using oleic anhydride-d64 achieves 72% yield. Subsequent enzymatic hydrolysis and re-esterification at the sn-1 position with RM lipase yield the final product with 96.4% regiopurity. This approach minimizes acyl migration by limiting the exposure of lysolipids to protic solvents during intermediate purification.

Scalability and Practical Considerations

The chemoenzymatic method produces 57 mg of deuterated POPC-d63 per batch, sufficient for biophysical assays. Key limitations include the cost of deuterated fatty acids and the need for immobilized enzymes to facilitate catalyst recovery. Nevertheless, this strategy is modular, allowing substitution of fatty acids to synthesize analogs like 1-oleoyl-GPC by replacing palmitic acid with oleic acid at the sn-1 esterification step.

Analytical Techniques for Regiopurity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR distinguishes regioisomers via glycerol backbone proton splitting patterns. The sn-1 protons (H-1) exhibit distinct coupling constants compared to sn-2 protons (H-2), enabling regiopurity validation. Residual protium signals in deuterated oleoyl chains are detectable at δ 5.33 ppm, confirming successful isotopic labeling.

Table 2: Key NMR Signals for 1-Oleoyl-GPC

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (sn-1) | 4.17–4.44 | dd | 1H |

| H-2 (sn-2) | 5.24 | m | 1H |

| Olefinic H | 5.33 | s | 2H |

Applications and Implications of Synthesis Methods

Neutron Scattering and Membrane Studies

Deuterated 1-oleoyl-GPC enables contrast-matching in neutron reflectometry, elucidating lipid bilayer structure and protein interactions. The high regiopurity ensured by enzymatic synthesis is critical for interpreting scattering data without confounding signals from regioisomers.

Drug Delivery Systems

1-Oleoyl-GPC’s lysophospholipid structure enhances membrane fusogenicity, making it a candidate for liposomal drug carriers. Chemoenzymatic synthesis provides gram-scale quantities required for preclinical testing, with purity standards complying with pharmaceutical guidelines .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’oléoyl-lysophosphatidylcholine possède un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d’oxydation et d’hydrolyse des lipides.

Biologie : Étudié pour son rôle dans la signalisation cellulaire, l’inflammation et le métabolisme des lipides.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, les troubles neurodégénératifs et le cancer.

Industrie : Utilisé comme émulsifiant et agent mouillant dans les industries agroalimentaire et cosmétique. .

Applications De Recherche Scientifique

Biochemical Research Applications

OLPC serves as a critical component in various biochemical assays and studies due to its structural properties and interactions with biological membranes.

- Cell Membrane Studies : OLPC is integral for studying membrane dynamics and properties. Its incorporation into lipid bilayers helps researchers understand membrane fluidity, permeability, and the behavior of membrane proteins. This is particularly important in the context of cell signaling and transport mechanisms .

- Lipid Raft Formation : OLPC is known to facilitate the formation of lipid rafts—microdomains within membranes that are rich in cholesterol and sphingolipids. These rafts play a crucial role in cellular signaling and protein sorting, making OLPC a valuable tool for studying these processes .

- Lysophosphatidylcholine Research : As a derivative of lysophosphatidylcholine (LPC), OLPC is utilized to explore the biological effects of lysophospholipids, which are involved in various physiological processes including inflammation and cell proliferation .

Drug Delivery Systems

OLPC's amphiphilic nature makes it an excellent candidate for drug delivery applications, particularly in the development of lipid-based formulations.

- Nanoparticle Formulations : Researchers have utilized OLPC in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable liposomes enhances the bioavailability of therapeutic agents, particularly in cancer treatment .

- Encapsulation of Bioactive Compounds : OLPC can encapsulate hydrophobic drugs, improving their solubility and stability. This application is particularly relevant for delivering epigenetic drugs that require precise targeting to minimize side effects .

Immunological Applications

OLPC has shown promise in immunology, particularly concerning its effects on immune cells.

- Modulation of Immune Responses : Studies indicate that OLPC can influence the activity of immune cells such as eosinophils. It has been found to inhibit eosinophil activation and migration, suggesting potential therapeutic applications in allergic responses and asthma management .

- Endogenous Immunosuppressive Effects : Research has identified OLPC as an endogenous immunosuppressive agent, which could be leveraged for therapeutic interventions in autoimmune diseases or during organ transplantation .

Case Study 1: Drug Delivery Using OLPC Nanoparticles

A study explored the use of OLPC-based nanoparticles to deliver chemotherapeutic agents selectively to cancer cells. The results demonstrated enhanced cytotoxicity against cancer cells while minimizing damage to healthy cells, showcasing OLPC's potential in targeted cancer therapies .

Case Study 2: Immune Modulation

In a clinical trial involving patients with asthma, OLPC was administered to assess its effect on eosinophil activity. The findings indicated a significant reduction in eosinophil migration and activation markers, suggesting that OLPC could serve as a therapeutic agent for managing asthma symptoms .

Mécanisme D'action

L’oléoyl-lysophosphatidylcholine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il peut induire la production d’espèces réactives de l’oxygène, ce qui conduit à un stress oxydatif et à une inflammation. Le composé interagit avec les récepteurs couplés aux protéines G et les récepteurs Toll-like, déclenchant des voies de signalisation en aval qui régulent les réponses cellulaires. Dans les cellules endothéliales, il peut moduler la biodisponibilité de l’oxyde nitrique et la fonction vasculaire .

Comparaison Avec Des Composés Similaires

Key Differences :

- Chain Length : Longer acyl chains (e.g., stearoyl, C18) increase hydrophobic interactions, affecting micelle formation and membrane integration .

- Saturation : Unsaturated chains (e.g., oleoyl, 18:1) introduce kinks, enhancing membrane fluidity compared to saturated analogs like stearoyl (18:0) .

- Critical Micellar Concentration (CMC): 1-OGPC and its saturated analog 1-stearoyl-sn-glycero-3-phosphocholine exhibit similar CMC values (~1.3 μM), while longer or branched chains (e.g., hexanoyl derivatives) show lower CMC (~0.18 μM) .

Antimicrobial Activity

- 1-OGPC vs. 1-Stearoyl-sn-glycero-3-phosphocholine : Both exhibit comparable minimal inhibitory concentrations (MICs) against Paenibacillus larvae (≥5 μg/mL), despite differences in fatty acid release (oleic vs. stearic acid). This suggests antimicrobial mechanisms independent of free fatty acid release .

- 1-Palmitoleoyl-sn-glycero-3-phosphocholine : Shows activity in modulating gut microbiota but lacks direct antimicrobial data in the provided evidence .

Metabolic and Disease Associations

Gut Microbiota Interactions

- 1-OGPC negatively correlates with Ruminococcaceae_NK4A214_group and Eubacterium_nodatum_group, suggesting a role in gut-barrier integrity and inflammation .

- 1-Palmitoyl-sn-glycero-3-phosphocholine is associated with increased lipid metabolites in poultry fed plant-based diets, highlighting species-specific effects .

Metabolic Pathway Involvement

All LPCs participate in glycerophospholipid metabolism (KEGG pathway map00564), but their roles diverge:

Activité Biologique

1-Oleoyl-sn-glycero-3-phosphocholine (Oleoyl-PC) is a phospholipid that plays a significant role in various biological processes. It is a member of the glycerophospholipid family, characterized by its oleoyl fatty acid at the sn-1 position. This compound is crucial for cellular membrane integrity, signaling pathways, and lipid metabolism. Understanding its biological activity is essential for elucidating its roles in health and disease.

- Molecular Formula : C26H53NO7P

- Molecular Weight : 522.67 g/mol

- Structural Characteristics : Oleoyl-PC features a glycerol backbone with an oleoyl group attached to the first carbon and a phosphocholine head group.

Biological Functions

This compound exhibits several biological activities, including:

- Membrane Structure and Fluidity : Oleoyl-PC contributes to the structural integrity of cellular membranes. The unsaturated oleoyl chain enhances membrane fluidity, which is critical for the function of membrane proteins and receptors .

- Cell Signaling : This phospholipid acts as a precursor for bioactive lipids involved in signaling pathways. For instance, it can be metabolized to produce lysophosphatidylcholine (LPC), which has roles in inflammation and cell signaling .

- Oxidative Stability : Research indicates that Oleoyl-PC can undergo oxidative degradation, particularly in environments with low-level ozone exposure. This degradation affects its stability and functionality within biological systems .

1. Membrane Dynamics

A study investigated the effects of Oleoyl-PC on membrane dynamics using differential scanning calorimetry (DSC). The results indicated that Oleoyl-PC significantly lowers the phase transition temperature of lipid bilayers, thereby enhancing membrane fluidity compared to saturated phospholipids .

| Lipid Composition | Phase Transition Temperature (°C) |

|---|---|

| Oleoyl-PC | -10 |

| Palmitoyl-PC | 40 |

2. Role in Inflammation

In a clinical study, the levels of LPC derived from Oleoyl-PC were found to be elevated in patients with inflammatory diseases. The study suggested that LPC contributes to the inflammatory response by activating specific receptors on immune cells, promoting chemotaxis and cytokine release .

3. Oxidative Degradation

Research on the oxidative stability of Oleoyl-PC revealed that exposure to low-level ozone leads to significant changes in its molecular structure, affecting its biological activity. The study identified various oxidation products formed during this process, which may have implications for lung health due to their presence in environmental pollutants .

Q & A

Q. What are the optimal storage conditions and solubility protocols for 1-Oleoyl-sn-glycero-3-phosphocholine in experimental settings?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. For solvent-based stock solutions (e.g., DMSO), store at -80°C for 6 months or -20°C for 1 month to prevent hydrolysis .

- Solubility : Use DMSO for initial dissolution (test small batches first). For in vivo studies, prepare working solutions via sequential dilution with solvents like PEG300, Tween-80, or 20% SBE-β-CD in saline to avoid precipitation. Heating (≤50°C) or brief sonication may aid dissolution .

Q. How can LPC 18:1 be efficiently extracted from biological tissues for lipidomic analysis?

- Methodological Answer :

Use the Bligh-Dyer method :- Homogenize tissue in chloroform:methanol (2:1 v/v) to form a miscible system with tissue water.

- Add chloroform and water to separate layers; the chloroform phase contains lipids.

- Isolate the chloroform layer and evaporate under nitrogen. This method achieves >95% lipid recovery in 10 minutes and is validated for muscle, liver, and cell cultures .

Q. What analytical techniques are recommended for quantifying LPC 18:1 and distinguishing it from acyl-position isomers?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase columns with MRM transitions specific to LPC 18:1 (m/z 521.348 for [M+H]+).

- TLC Differentiation : Employ silica gel plates with a chloroform:methanol:acetic acid:water (50:30:8:4) solvent system. LPC 18:1 (1-acyl) migrates slower than 2-acyl isomers due to polarity differences .

Q. How should LPC 18:1 be incorporated into lipid vesicles for membrane interaction studies?

- Methodological Answer :

- Prepare mixed lipid vesicles (e.g., POPC:LPC 18:1 at 6:3:1 molar ratio) by drying under nitrogen, hydrating with buffer, and extruding through 100-nm membranes. Include fluorescent probes (e.g., Rh-DHPE) for tracking . Validate vesicle integrity via dynamic light scattering or fluorescence quenching assays.

Advanced Research Questions

Q. What mechanisms explain LPC 18:1’s role in complement activation and cytotoxicity in retinal cells?

- Methodological Answer :

- Complement Activation : Hepatic lipase (HL)-modified lipoproteins generate LPC 18:1, which binds C-reactive protein (CRP) to activate the classical complement pathway. Validate via ELISA for C3a/C5a or membrane attack complex (MAC) deposition in ARPE-19 cells .

- Cytotoxicity : At 100 μM, LPC 18:1 induces apoptosis in ARPE-19 cells via mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation. Compare with saturated LPC 16:0, which shows higher toxicity due to increased membrane rigidity .

Q. How can contradictory data on LPC 18:1’s metabolic roles in rheumatoid arthritis (RA) be resolved?

- Methodological Answer :

- Multi-Omics Integration : In RA with bone loss, LPC 18:1 levels inversely correlate with disease activity (DAS28-ESR). Use LC-MS/MS to quantify serum LPC 18:1 and pair with 16S rRNA gut microbiota data. Negative correlations with Debaryomyces fungi suggest microbial modulation of glycerophospholipid metabolism .

- Pathway Enrichment : Apply KEGG analysis to link LPC 18:1 depletion to dysregulated glycerophospholipid and L-arginine/proline pathways. Validate via isotope tracing (e.g., 13C-choline) in synovial fibroblasts .

Q. What experimental strategies address challenges in synthesizing stereospecific LPC 18:1 analogues?

- Methodological Answer :

- Enzymatic Synthesis : Use phospholipase A2 to hydrolyze 1-palmitoyl-2-oleoyl-PC, yielding sn-2 LPC 18:1. Monitor reaction progress via TLC and purify by column chromatography .

- Chemical Modification : Acylate sn-1 hydroxyl groups with oleoyl chloride in anhydrous chloroform, using DMAP as a catalyst. Confirm regiospecificity via 31P NMR .

Q. How do structural differences between LPC species influence their biological activity in disease models?

- Methodological Answer :

- Membrane Dynamics : Compare LPC 18:1 (unsaturated) with LPC 16:0 (saturated) in lipid raft studies. Use Laurdan fluorescence to show LPC 18:1 increases membrane fluidity, reducing TLR4 activation in macrophages vs. LPC 16:0 .

- In Vivo Models : Administer LPC 18:1 (10 mg/kg, IP) in RA mouse models. Observe reduced IL-6 and CRP levels vs. LPC 18:0, linked to differential PPAR-γ activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.